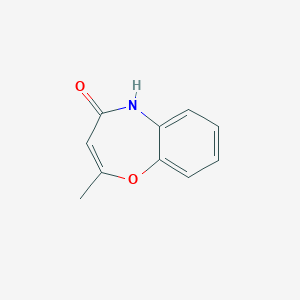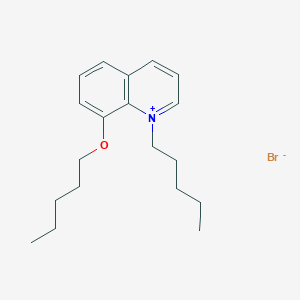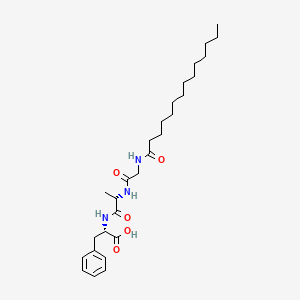
1-Penten-3-one, 5-hydroxy-2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Penten-3-one, 5-hydroxy-2-methoxy- is an organic compound that belongs to the class of unsaturated ketoethers It is characterized by the presence of a ketone group, an ether group, and a double bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Penten-3-one, 5-hydroxy-2-methoxy- can be achieved through various organic reactions. One common method involves the reaction of 1-methoxy-2-methyl-1-penten-3-one with hydroxyl radicals in the presence of NOx. This reaction is typically carried out in an environmental reaction chamber using in situ Fourier-transform infrared spectroscopy (FTIR) to monitor the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. Specific details on industrial production methods are not widely documented, but they likely follow similar principles to laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Penten-3-one, 5-hydroxy-2-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents to convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at the double bond or the ether group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (OH) in the presence of NOx.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Methyl formate, methyl glyoxal, PAN, PPN.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Penten-3-one, 5-hydroxy-2-methoxy- has several scientific research applications:
Atmospheric Chemistry: It is studied for its role in the formation of secondary organic aerosols (SOAs) and its contribution to atmospheric degradation processes.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other organic compounds and intermediates.
Biological Studies:
Mécanisme D'action
The mechanism of action of 1-Penten-3-one, 5-hydroxy-2-methoxy- primarily involves its reactivity with hydroxyl radicals. The addition of OH radicals to the double bond initiates a series of reactions leading to the formation of various oxidation products. This process is significant in atmospheric chemistry, where it contributes to the formation of SOAs and other volatile organic compounds (VOCs) .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-methyl-1-penten-3-one: Shares a similar structure but lacks the hydroxyl group.
4-Methoxy-3-buten-2-one: Another unsaturated ketoether with a different substitution pattern.
Uniqueness: 1-Penten-3-one, 5-hydroxy-2-methoxy- is unique due to the presence of both a hydroxyl group and a methoxy group, which influence its reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions, particularly in atmospheric processes.
Propriétés
Numéro CAS |
143429-28-1 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
5-hydroxy-2-methoxypent-1-en-3-one |
InChI |
InChI=1S/C6H10O3/c1-5(9-2)6(8)3-4-7/h7H,1,3-4H2,2H3 |
Clé InChI |
JCSKFHIQBUKZET-UHFFFAOYSA-N |
SMILES canonique |
COC(=C)C(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)

![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)


![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)


